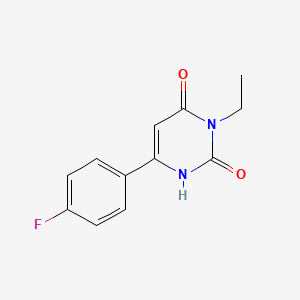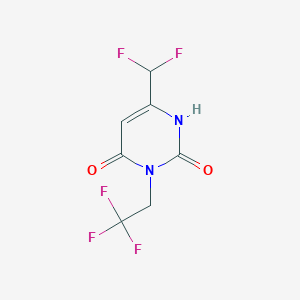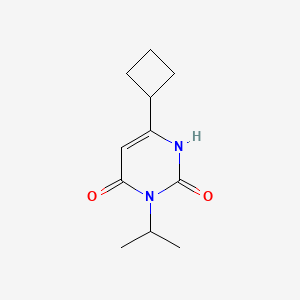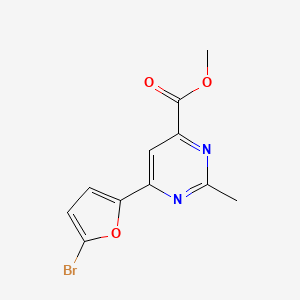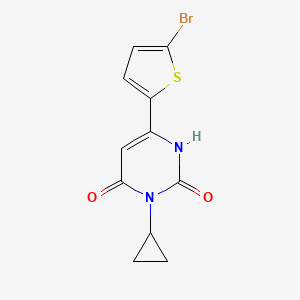
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one, also known as 2-ABTP, is a synthetic heterocyclic compound that has recently been studied for its potential in various scientific research applications. 2-ABTP has been found to possess a wide range of biochemical and physiological effects, which can be used in laboratory experiments.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Structural Analysis : Compounds related to the target chemical show unique structural features, such as specific ring conformations and bonding interactions. For example, the study of 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile revealed a twisted half-boat conformation and folded dihydrophenanthrene residue, highlighting intricate structural dynamics (A. O. Al-Youbi et al., 2012).
Pharmaceutical Research
- Synthesis and Characterization : The compound's derivatives have been synthesized and characterized for their potential applications, including their use as antioxidants and corrosion inhibitors. For instance, Synthesis and Applications of Pyridazinones for Base oil Improvement explored the synthesis of Pyridazinone derivatives and their efficacy as antioxidants in oil (M. Nessim, 2017).
Materials Science
- Electroactive Polymer Synthesis : The compound's derivatives have applications in the synthesis of electroactive polymers, as demonstrated by A new approach for synthesis of electroactive phenol based polymer: 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer (I. Kaya & A. Aydın, 2012).
Antimicrobial and Antioxidant Research
- Antimicrobial Evaluation : The study of Structural Elucidation and Antimicrobial Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones showed that some derivatives possess mild antimicrobial activities (S. M. Gomha et al., 2018).
- Antioxidant Properties : Derivatives of this compound, such as those in New thiophene-1,2,4-triazole-5(3)-ones: highly bioactive thiosemicarbazides, structures of Schiff bases and triazole-thiols, have shown high antioxidant activities in various tests (Y. Ünver et al., 2014).
Cancer Research
- Anticancer Studies : The research on Spectral, thermal, DFT calculations, anticancer and antimicrobial studies for bivalent manganese complexes of pyrano [2,3-d]pyrimidine derivatives found that some complexes exhibit notable anticancer activities (W. H. El-Shwiniy et al., 2020).
Propiedades
IUPAC Name |
2-(4-aminobutan-2-yl)-6-thiophen-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9(4-6-13)15-12(16)3-2-11(14-15)10-5-7-17-8-10/h2-3,5,7-9H,4,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVXECOTHMKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




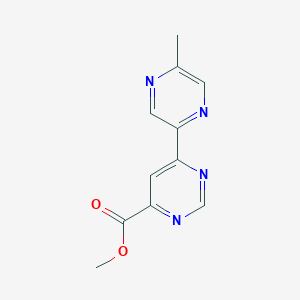

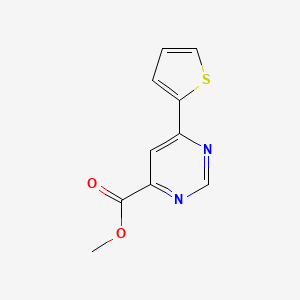
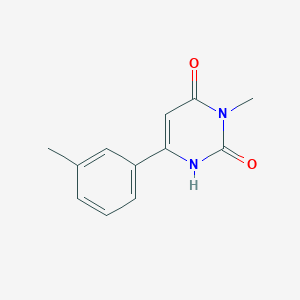

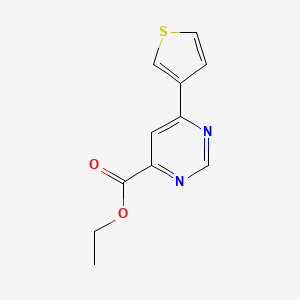
![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)
